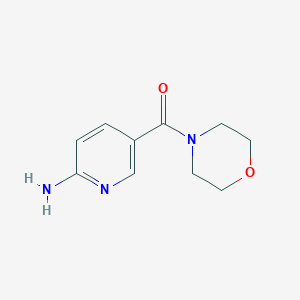5-(Morpholine-4-carbonyl)pyridin-2-amine
CAS No.: 827587-90-6
Cat. No.: VC2858178
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 827587-90-6 |
|---|---|
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | (6-aminopyridin-3-yl)-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C10H13N3O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,12) |
| Standard InChI Key | HUNCHJKHPPTIAN-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=CN=C(C=C2)N |
| Canonical SMILES | C1COCCN1C(=O)C2=CN=C(C=C2)N |
Introduction
Chemical Identity and Properties
5-(Morpholine-4-carbonyl)pyridin-2-amine, also known by its IUPAC name (6-aminopyridin-3-yl)(morpholino)methanone, is characterized by its distinctive structure and physical properties. The compound's fundamental identifiers and properties are summarized in Table 1.
Table 1: Chemical Identifiers and Properties of 5-(Morpholine-4-carbonyl)pyridin-2-amine
| Property | Information |
|---|---|
| CAS Number | 827587-90-6 |
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | (6-aminopyridin-3-yl)(morpholino)methanone |
| Common Synonyms | 5-(Morpholine-4-carbonyl)pyridin-2-amine; (6-AMINOPYRIDIN-3-YL)(MORPHOLINO)METHANONE; 5-[(Morpholin-4-Yl)Carbonyl]Pyridin-2-Amine |
| Standard InChI | InChI=1S/C10H13N3O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,12) |
| Standard InChIKey | HUNCHJKHPPTIAN-UHFFFAOYSA-N |
| SMILES Notation | NC1=NC=C(C(=O)N2CCOCC2)C=C1 |
The compound possesses a typical purity of 97% when commercially available, making it suitable for research applications in medicinal chemistry and related fields .
Structural Characteristics
Molecular Structure
5-(Morpholine-4-carbonyl)pyridin-2-amine features a distinctive structure that combines several important pharmacophoric elements. The molecule contains:
-
A pyridine ring with an amino group (-NH2) at the 2-position
-
A carbonyl group (-C=O) that bridges the pyridine and morpholine rings
-
A morpholine ring connected at the 4-position to the carbonyl group
This structural arrangement creates a molecule with both hydrogen bond donor capabilities (via the 2-amino group) and hydrogen bond acceptor properties (via the pyridine nitrogen, carbonyl oxygen, and morpholine oxygen atoms) .
Structural Features of Significance
The strategic positioning of functional groups in this molecule contributes to its potential pharmaceutical relevance. The amino group at the 2-position of the pyridine ring serves as a potential site for hydrogen bonding with biological targets. Meanwhile, the morpholine ring, a common feature in many pharmaceutical compounds, can enhance solubility and pharmacokinetic properties. The carbonyl linkage provides rigidity to the structure while also offering an additional hydrogen bond acceptor site.
Applications in Medicinal Chemistry
Building Block in Drug Discovery
5-(Morpholine-4-carbonyl)pyridin-2-amine serves primarily as a valuable building block in medicinal chemistry and drug discovery programs. Its unique structure makes it an excellent starting point for developing more complex molecules with therapeutic potential.
Structural Significance in Drug Design
The compound's structure offers several advantages in drug design:
-
The pyridine ring serves as a versatile scaffold that can be further functionalized
-
The 2-amino group provides a site for additional chemical modifications
-
The morpholine moiety, commonly found in many approved drugs, can enhance solubility and bioavailability
-
The carbonyl linkage provides conformational constraints that can influence binding to biological targets
These structural features make 5-(Morpholine-4-carbonyl)pyridin-2-amine particularly relevant in the design of compound libraries for high-throughput screening and structure-activity relationship studies .
Future Research Directions
Several promising research directions could further explore the potential of 5-(Morpholine-4-carbonyl)pyridin-2-amine:
-
Systematic structure-activity relationship studies to investigate the effect of modifications at various positions of the molecule
-
Exploration of its potential as a scaffold for developing selective kinase inhibitors
-
Investigation of its biological activities and potential therapeutic applications
-
Development of improved synthetic routes to facilitate larger-scale production for research purposes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume